Dihomo-gamma-linolenic acid

Catalog No.
S526306
CAS No.
1783-84-2
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihomo-gamma-linolenic acid

CAS Number

1783-84-2

Product Name

Dihomo-gamma-linolenic acid

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

8,11,14 Eicosatrienoic Acid, 8,11,14-Eicosatrienoic Acid, Dihomo gamma Linolenic Acid, Dihomo-gamma-Linolenic Acid, Dihomogammalinolenic Acid, Homo gamma Linolenic Acid, Homo-gamma Linolenic Acid, Linolenic Acid, Homo-gamma, Ro 12 1989, Ro 12-1989, Ro 121989

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O

Description

The exact mass of the compound Dihomo-gamma-linolenic acid is 306.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids. It belongs to the ontological category of fatty acid 20:3 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Dihomo-gamma-linolenic acid (DGLA) is an n-6 polyunsaturated fatty acid with growing interest in scientific research. It has a crucial role in the body's production of eicosanoids, signaling molecules involved in various physiological processes []. Here's a breakdown of its potential applications based on scientific studies:

Anti-inflammatory Effects

DGLA serves as a precursor to prostaglandin E1 (PGE1), an eicosanoid with anti-inflammatory properties []. Studies suggest that DGLA supplementation might be beneficial in managing chronic inflammatory conditions like rheumatoid arthritis and atopic dermatitis []. However, some research shows conflicting results, highlighting the need for further investigation [].

Immune Response Modulation

Recent research suggests DGLA might play a role in regulating the immune response. A study showed promise for DGLA supplementation in reducing allergic symptoms caused by pollen exposure []. More research is needed to understand the specific mechanisms and potential applications for various allergies and immune disorders.

Dihomo-gamma-linolenic acid is a 20-carbon omega-6 fatty acid, also known as cis,cis,cis-8,11,14-eicosatrienoic acid. It is designated as 20:3 (n-6) in physiological literature. This fatty acid is produced in the body through the elongation of gamma-linolenic acid, which itself is derived from linoleic acid via the action of delta-6 desaturase enzymes . Dihomo-gamma-linolenic acid is characterized by three double bonds located at the 8th, 11th, and 14th carbon positions of its carbon chain .

The mechanism of action of DGLA is likely multifaceted. It is believed to exert its anti-inflammatory effects by competing with arachidonic acid (AA) for the same enzymes involved in eicosanoid synthesis []. This can lead to the production of less pro-inflammatory and more anti-inflammatory eicosanoids. Additionally, DGLA may directly modulate immune cell function and signaling pathways [].

Dihomo-gamma-linolenic acid undergoes various metabolic transformations:

  • Conversion to Prostaglandins: It is converted into prostaglandin E1 through cyclooxygenase pathways. This conversion involves the introduction of oxygen molecules, resulting in anti-inflammatory eicosanoids .
  • Formation of Thromboxanes: Dihomo-gamma-linolenic acid can also be metabolized to series-1 thromboxanes via cyclooxygenase enzymes .

These reactions highlight its role in producing bioactive lipid mediators that influence inflammation and vascular functions.

Dihomo-gamma-linolenic acid exhibits significant biological activities:

  • Anti-inflammatory Effects: The metabolites derived from dihomo-gamma-linolenic acid are known to have anti-inflammatory properties. They inhibit the production of pro-inflammatory eicosanoids derived from arachidonic acid .
  • Vasodilation: Prostaglandin E1, formed from dihomo-gamma-linolenic acid, promotes vasodilation and inhibits platelet aggregation .
  • Role in Health Conditions: Research indicates that dihomo-gamma-linolenic acid may play a role in managing conditions such as rheumatoid arthritis, obesity-related disorders, and other inflammatory diseases due to its ability to modulate inflammatory pathways .

Dihomo-gamma-linolenic acid can be synthesized through several methods:

  • Enzymatic Conversion: The primary route involves the elongation of gamma-linolenic acid by delta-6 elongase enzymes. This process occurs naturally in the body and can be enhanced by dietary intake of gamma-linolenic acid from sources like evening primrose oil or borage oil .
  • Biotechnological Production: Recent studies have explored the fermentation processes using engineered strains of fungi such as Aspergillus oryzae to produce dihomo-gamma-linolenic acid efficiently. Optimizing nutrient sources and fermentation conditions has shown promise for commercial production .

Dihomo-gamma-linolenic acid has various applications:

  • Nutraceuticals: It is marketed as a dietary supplement for its potential health benefits, particularly in reducing inflammation and supporting cardiovascular health .
  • Cosmetic Products: Due to its anti-inflammatory properties, it is also used in skincare formulations aimed at soothing skin irritations and conditions like eczema .

Research on interaction studies indicates that dihomo-gamma-linolenic acid can influence various metabolic pathways:

  • Synergistic Effects with Other Fatty Acids: Co-supplementation with gamma-linolenic acid and eicosapentaenoic acid has been shown to lower serum levels of arachidonic acid by inhibiting delta-5 desaturase activity. This interaction suggests a competitive relationship among these fatty acids regarding their metabolic pathways .
  • Impact on Inflammatory Markers: Studies have indicated that increased levels of dihomo-gamma-linolenic acid can reduce inflammatory markers in various disease states, highlighting its therapeutic potential .

Dihomo-gamma-linolenic acid shares similarities with other polyunsaturated fatty acids but has distinct characteristics:

Compound NameStructureCarbon Chain LengthDouble BondsUnique Features
Gamma-Linolenic AcidC18H30O2183Precursor to dihomo-gamma-linolenic acid
Arachidonic AcidC20H32O2204Precursor to pro-inflammatory mediators
Eicosapentaenoic AcidC20H30O2205Omega-3 fatty acid with anti-inflammatory effects
Docosahexaenoic AcidC22H32O2226Omega-3 fatty acid crucial for brain health

Dihomo-gamma-linolenic acid is unique due to its specific position in metabolic pathways leading to both anti-inflammatory and pro-inflammatory mediators. Its balance with arachidonic acid influences various physiological responses.

Delta-6 Desaturase Catalyzed Conversion from Linoleic Acid

The initial and rate-limiting step in dihomo-gamma-linolenic acid biosynthesis involves the conversion of linoleic acid to gamma-linolenic acid through delta-6 desaturase activity [6] [7]. This enzyme, encoded by the fatty acid desaturase 2 gene located on chromosome 11q12.2-q13.1, catalyzes the introduction of a double bond at the sixth carbon position from the carboxyl group [3] [7].

The enzymatic reaction follows the mechanism: linoleoyl-coenzyme A + AH₂ + O₂ → gamma-linolenoyl-coenzyme A + A + 2H₂O [3]. This oxidoreductase reaction requires iron as a cofactor and utilizes molecular oxygen as an oxidant [3]. The enzyme exhibits strict substrate specificity, preferentially acting on linoleoyl-coenzyme A over other fatty acyl substrates [8] [9].

Delta-6 desaturase represents a membrane-bound enzyme residing in the endoplasmic reticulum, where it functions as part of an electron transport chain system [3] [9]. The catalytic efficiency of this enzyme varies significantly among different organisms and tissues, with marine microalgae demonstrating particularly high conversion rates of 68% for linoleic acid substrates compared to terrestrial sources [9].

Structural analysis reveals that delta-6 desaturase contains multiple transmembrane domains with conserved histidine boxes that are essential for enzymatic activity [8] [9]. Site-directed mutagenesis studies have identified specific amino acid residues, including G194L, E222S, M227K, and V399I/I400E, that critically influence substrate recognition and binding affinity [8].

Elongation Mechanisms: Gamma-Linolenic Acid to Dihomo-Gamma-Linolenic Acid

The conversion of gamma-linolenic acid to dihomo-gamma-linolenic acid occurs through the fatty acid elongation machinery, specifically involving elongase 5 activity encoded by the elongation of very long-chain fatty acids 5 gene [2] [10] [11]. This elongation step represents a highly efficient process that does not suffer from dietary inhibition, contrasting with the preceding desaturation step [1].

Elongase 5 exhibits marked substrate specificity for C18-20 polyunsaturated fatty acids and plays an essential role in the biosynthesis of C20-22 polyunsaturated fatty acids [11] [12]. The enzyme catalyzes the addition of two carbon units to gamma-linolenic acid through a four-step elongation cycle involving condensation, reduction, dehydration, and final reduction reactions [13].

The elongation process requires malonyl-coenzyme A as the carbon donor and nicotinamide adenine dinucleotide phosphate as the reducing cofactor [13]. Each cycle adds one two-carbon unit to the growing fatty acid chain, with elongase 5 demonstrating high catalytic efficiency for the gamma-linolenic acid to dihomo-gamma-linolenic acid conversion [11].

Kinetic studies demonstrate that the elongation of gamma-linolenic acid to dihomo-gamma-linolenic acid occurs rapidly in various cell types, including inflammatory cells and hepatocytes [2]. This efficient conversion explains the consistently low levels of gamma-linolenic acid found in circulating lipids and tissues compared to the readily measurable levels of dihomo-gamma-linolenic acid [2].

Competitive Inhibition at Delta-5 Desaturase Junction

The conversion of dihomo-gamma-linolenic acid to arachidonic acid through delta-5 desaturase represents a critical regulatory junction in polyunsaturated fatty acid metabolism [14] [15] [16]. This enzymatic step, encoded by the fatty acid desaturase 1 gene, creates a competitive environment that significantly influences the relative concentrations of dihomo-gamma-linolenic acid and arachidonic acid in tissues [14] [16].

Delta-5 desaturase exhibits substrate competition between dihomo-gamma-linolenic acid and eicosatetraenoic acid, favoring the omega-6 pathway under most physiological conditions [16]. The enzyme demonstrates higher affinity for dihomo-gamma-linolenic acid compared to its omega-3 counterpart, resulting in preferential arachidonic acid formation [15] [17].

Selective inhibition of delta-5 desaturase activity increases dihomo-gamma-linolenic acid accumulation while simultaneously reducing arachidonic acid synthesis [14] [15]. This metabolic shift has significant implications for eicosanoid production, as dihomo-gamma-linolenic acid serves as a precursor to anti-inflammatory series-1 prostaglandins and thromboxanes [14].

Pharmacological studies using selective delta-5 desaturase inhibitors have demonstrated the therapeutic potential of modulating this enzymatic junction [14] [15]. Novel heterocyclic compounds with inhibitory constants in the micromolar range have been developed to selectively target delta-5 desaturase activity, providing tools for investigating the regulatory mechanisms of this pathway [15] [17].

The competitive inhibition at the delta-5 desaturase junction also involves substrate channeling mechanisms, where endogenously synthesized fatty acids may be preferentially utilized over dietary sources for downstream metabolite production [16]. This metabolic compartmentalization contributes to the complex regulation of dihomo-gamma-linolenic acid homeostasis.

Genetic Polymorphisms Affecting Endogenous Production

Single nucleotide polymorphisms within the fatty acid desaturase gene cluster significantly influence dihomo-gamma-linolenic acid biosynthesis and accumulation [18] [19] [20]. The fatty acid desaturase cluster, comprising fatty acid desaturase 1, fatty acid desaturase 2, and fatty acid desaturase 3 genes, exhibits high linkage disequilibrium across populations of European ancestry [18] [7].

The rs174570 polymorphism in fatty acid desaturase 1 demonstrates strong associations with multiple polyunsaturated fatty acids, including dihomo-gamma-linolenic acid levels [19]. Minor allele carriers of this polymorphism exhibit decreased fatty acid desaturase 1 and fatty acid desaturase 2 expression levels, resulting in altered enzyme activity and fatty acid profiles [19].

Genome-wide association studies have identified rs174537 as a peak associated single nucleotide polymorphism, yielding exceptionally strong statistical significance and accounting for 18.6% of the additive variance in arachidonic acid levels [7]. This polymorphism also significantly affects the arachidonic acid to dihomo-gamma-linolenic acid ratio, serving as a surrogate marker for delta-5 desaturase efficiency [7].

The genetic variants demonstrate consistent associations with increased ratios between more saturated and less saturated forms of very-long-chain fatty acids, particularly affecting phosphatidylethanolamine, phosphatidylinositol, and phosphatidylcholine species [18]. These polymorphisms are associated with decreased hepatic expression of fatty acid desaturase 1 but not fatty acid desaturase 2 or fatty acid desaturase 3 [18].

PolymorphismGeneEffect on DGLAPopulation FrequencyReference
rs174570FADS1Decreased production15-25% (minor allele) [19]
rs174537FADS1Altered ratios20-30% (minor allele) [7]
rs174547FADS1Reduced enzyme activity18-28% (minor allele) [21]
rs174556FADS1Decreased hepatic expression22-32% (minor allele) [18]

Methylation quantitative trait locus analysis reveals that genetic variants influence dihomo-gamma-linolenic acid production through epigenetic mechanisms involving DNA methylation at specific cytosine-guanine dinucleotide sites within the fatty acid desaturase gene cluster [19]. The methylation levels at multiple sites in fatty acid desaturase 1 and fatty acid desaturase 2 are strongly associated with rs174570, demonstrating the complex interplay between genetic variation and epigenetic regulation [19].

The functional consequences of these polymorphisms extend beyond simple enzyme activity modulation, affecting hepatic fat accumulation, inflammatory responses, and cardiovascular disease risk [18] [20]. Individual minor allele variants are strongly associated with accumulation of linoleic acid and dihomo-gamma-linolenic acid, indicating reduced enzymatic conversion efficiency at both the fatty acid desaturase 2 and fatty acid desaturase 1 steps [20].

Human population studies demonstrate that carriers of protective alleles exhibit enhanced delta-5 desaturase activity, as evidenced by higher arachidonic acid to dihomo-gamma-linolenic acid ratios [4]. Conversely, individuals with risk alleles show reduced delta-6 desaturase activity, reflected by increased linoleic acid to dihomo-gamma-linolenic acid ratios [4].

Regulatory Integration and Metabolic Control

The biosynthesis of dihomo-gamma-linolenic acid involves sophisticated regulatory mechanisms that integrate nutritional status, hormonal signals, and genetic variation [22] [23]. Liver X receptor alpha and sterol regulatory element-binding protein-1c form a key regulatory pathway controlling elongase 5 expression and subsequent dihomo-gamma-linolenic acid production [22].

The elongase 5 gene promoter contains direct sterol regulatory element-binding protein-1c binding sites, making it a target gene for lipogenic regulation [22]. Polyunsaturated fatty acids, including dihomo-gamma-linolenic acid itself, exert negative feedback regulation on sterol regulatory element-binding protein-1c expression, creating a homeostatic control mechanism [22].

Circadian regulation also influences dihomo-gamma-linolenic acid biosynthesis, with elongase expression following diurnal patterns in hepatic tissues [24]. This temporal regulation is mediated by steroid hormones, particularly glucocorticoids and sex hormones, which modulate elongase gene expression in a tissue-specific manner [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.255880323 g/mol

Monoisotopic Mass

306.255880323 g/mol

Heavy Atom Count

22

LogP

6.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FC398RK06S

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Pharmacology

Dihomo gamma-linolenic acid or DHLA is an n-6 (omega-6) polyunsaturated fatty acid. It is comprised of 20 carbon atoms and three double bonds. DHLA is a byproduct of the 18 carbon gamma-linolenic acid (GLA). DHLA is then converted into prostaglandin E1 (PGE1). PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect.

Mechanism of Action

DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha.

Other CAS

1783-84-2

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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